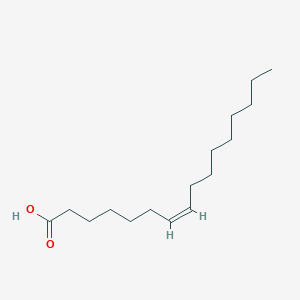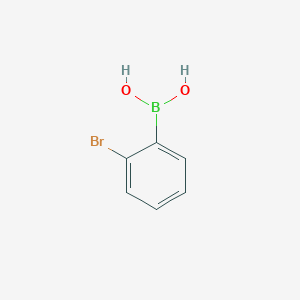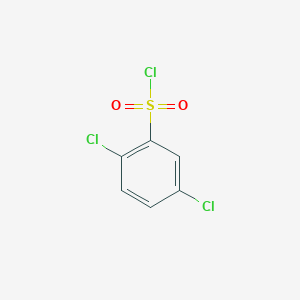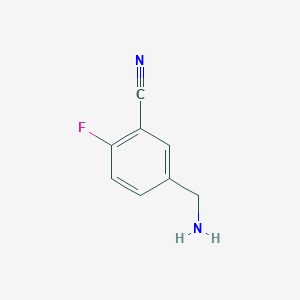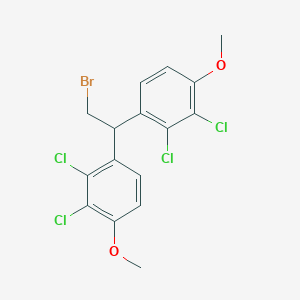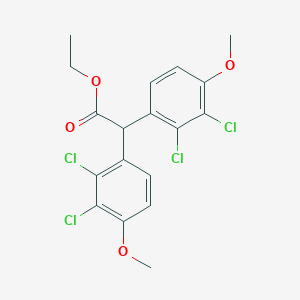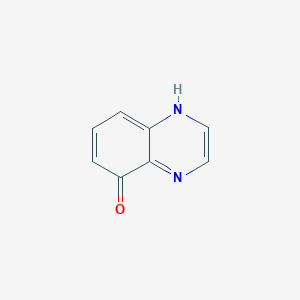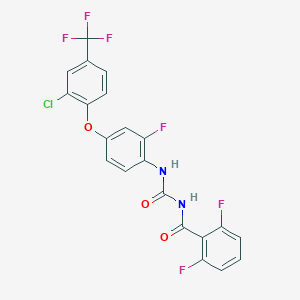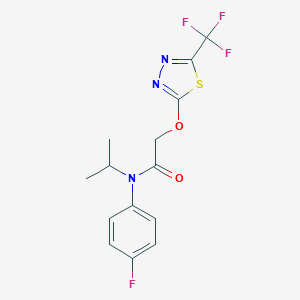
1-溴芘
概述
描述
1-Bromopyrene is a derivative of pyrene, a well-known aromatic hydrocarbon. This compound is characterized by the substitution of a bromine atom at the first position of the pyrene molecule.
科学研究应用
1-Bromopyrene has a wide range of applications in scientific research:
Synthetic Chemistry: It serves as a precursor for the synthesis of various pyrene derivatives, which are used in the development of organic electronic materials and fluorescent probes.
Materials Science: 1-Bromopyrene is used in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties.
Environmental Studies: It is employed in the study of polycyclic aromatic hydrocarbons (PAHs) and their impact on the environment.
作用机制
Target of Action
1-Bromopyrene, a mono bromo substituted pyrene derivative, is a polycyclic aromatic hydrocarbon (PAH) . It primarily targets human skin keratinocytes . Keratinocytes are the predominant cell type in the epidermis, the outermost layer of the skin, and play a crucial role in the barrier function of the skin .
Mode of Action
1-Bromopyrene interacts with its targets, the keratinocytes, inducing phototoxicity, DNA damage, and repair .
Biochemical Pathways
It is known that 1-bromopyrene can induce phototoxicity and dna damage in human skin keratinocytes . This suggests that it may interfere with the normal cellular processes in these cells, leading to DNA damage and triggering the cells’ repair mechanisms.
Result of Action
The primary result of 1-Bromopyrene’s action is the induction of phototoxicity and DNA damage in human skin keratinocytes . Phototoxicity refers to a skin reaction that occurs when a chemical substance absorbs light and then damages the skin. DNA damage, on the other hand, can lead to mutations and potentially contribute to the development of skin cancer.
Action Environment
The action, efficacy, and stability of 1-Bromopyrene can be influenced by various environmental factors. For instance, exposure to light can enhance its phototoxic effects . Additionally, the presence of other chemical substances in the environment can potentially affect its stability and action. More research is needed to fully understand these interactions.
生化分析
Biochemical Properties
1-Bromopyrene plays a significant role in biochemical reactions. It serves as a vital intermediate in synthetic routes . The substitution pattern of bromoderivatives like 1-Bromopyrene significantly impacts their subsequent functionalisation and properties
Cellular Effects
1-Bromopyrene has been used in comparative studies of the effects of substituents of some pyrene derivatives in inducing phototoxicity, DNA damage and repair in human skin keratinocytes, and light-induced lipid peroxidation in methanol
Molecular Mechanism
The molecular mechanism of 1-Bromopyrene involves its distinct electronic structure, which dictates the preferential electrophilic aromatic substitution reactions at specific positions
准备方法
1-Bromopyrene can be synthesized through several methods. One common approach involves the bromination of pyrene in an organic solvent such as dichloromethane. The reaction typically uses dibromohydantoin as the brominating agent. The mixture is then filtered, and the resulting solid is recrystallized to obtain pure 1-Bromopyrene .
Another method involves the bromination of pyrene in carbon tetrachloride using a bromine solution. The reaction is carried out for two hours with continuous stirring until the solution changes color from red to yellow, indicating the completion of the reaction .
化学反应分析
1-Bromopyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in 1-Bromopyrene can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organolithium and Grignard reagents.
Oxidation Reactions: 1-Bromopyrene can be oxidized to form pyrene-1-carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction Reactions: The bromine atom can be reduced to form pyrene using reducing agents like zinc in acetic acid.
These reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
相似化合物的比较
1-Bromopyrene can be compared with other bromopyrene derivatives such as 2-Bromopyrene, 2,7-Dibromopyrene, and 1,6-Dibromopyrene. These compounds differ in the position and number of bromine atoms on the pyrene core, which affects their chemical reactivity and applications. For instance, 2-Bromopyrene is often used in similar applications but may exhibit different reactivity due to the position of the bromine atom .
Similar Compounds
- 2-Bromopyrene
- 2,7-Dibromopyrene
- 1,6-Dibromopyrene
- 1,8-Dibromopyrene
- 1,3-Dibromopyrene
- 1,7-Dibromopyrene
- 1,3,6-Tribromopyrene
- 1,3,6,8-Tetrabromopyrene
1-Bromopyrene stands out due to its specific substitution pattern, making it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
1-bromopyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGLETVERPVXOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169077 | |
| Record name | 1-Bromopyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystals; [Alfa Aesar MSDS] | |
| Record name | 1-Bromopyrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19334 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1714-29-0 | |
| Record name | 1-Bromopyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001714290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromopyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromopyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

